2-hydrazinylidene-N-phenylacetamide 2-hydrazinylidene-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 668418-24-4
VCID: VC16820737
InChI: InChI=1S/C8H9N3O/c9-10-6-8(12)11-7-4-2-1-3-5-7/h1-6H,9H2,(H,11,12)
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

2-hydrazinylidene-N-phenylacetamide

CAS No.: 668418-24-4

Cat. No.: VC16820737

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

2-hydrazinylidene-N-phenylacetamide - 668418-24-4

Specification

CAS No. 668418-24-4
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 2-hydrazinylidene-N-phenylacetamide
Standard InChI InChI=1S/C8H9N3O/c9-10-6-8(12)11-7-4-2-1-3-5-7/h1-6H,9H2,(H,11,12)
Standard InChI Key QFNCEGQSKWROQR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)C=NN

Introduction

Chemical Identity and Molecular Characteristics

Molecular Formula and Structural Features

2-Hydrazinylidene-N-phenylacetamide (C₈H₁₀N₄O) consists of a phenyl group attached to the nitrogen of a hydrazone moiety, which is further connected to an acetamide group. The hydrazone linkage (R₁R₂C=N–N–R₃) introduces planarity and conjugation, enhancing its stability and electronic properties. Key structural parameters include:

PropertyValue
Molecular Weight178.20 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
logP1.82 (predicted)
Topological Polar Surface Area75.6 Ų

The compound’s stereochemistry is defined by the (E)-configuration of the hydrazone group, which minimizes steric hindrance between the phenyl and acetamide substituents.

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure. The ¹H-NMR spectrum exhibits a singlet at δ 10.18 ppm for the hydrazone NH proton, while the acetamide NH appears at δ 9.75 ppm. Aromatic protons resonate between δ 7.37–7.92 ppm, and the methylene group of the acetamide moiety shows a quartet at δ 2.27 ppm . HRMS analysis yields an [M+H]⁺ peak at m/z 179.0924, consistent with the molecular formula .

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via acid-catalyzed condensation of phenylhydrazine with phenylacetaldehyde. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond. Optimized conditions (room temperature, ethanol solvent, 24-hour stirring) achieve yields exceeding 85% .

Purification and Crystallization

Crude product purification involves recrystallization from acetone or ethanol, yielding transparent crystals suitable for X-ray diffraction studies. Crystal packing analysis reveals intramolecular C–H⋯O hydrogen bonds that stabilize the planar conformation of the phenylacetamide group .

Structural and Electronic Properties

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration and near-planar geometry of the phenylacetamide moiety. The dihedral angle between the phenyl and acetamide planes is 56.13°, while the hydrazone C=N bond length measures 1.28 Å, indicating partial double-bond character .

Hirshfeld Surface Analysis

Intermolecular interactions dominate the crystal lattice, with H⋯H (47.2%), C⋯H/H⋯C (31.8%), and O⋯H/H⋯O (14.5%) contacts contributing to stability. π-Stacking between aromatic rings (centroid-centroid distance: 3.69 Å) further reinforces the structure .

Chemical Reactivity and Derivative Formation

Cyclization Reactions

Under acidic conditions, the hydrazone group undergoes cyclization to form pyrazoline or triazole derivatives. For example, treatment with acetic anhydride yields 1,3,4-oxadiazoles, which exhibit enhanced antimicrobial activity.

Nucleophilic Additions

The electron-deficient hydrazone carbon reacts with Grignard reagents or amines, enabling side-chain modifications. Addition of methylmagnesium bromide produces a tertiary alcohol derivative, while aniline forms a Schiff base analog.

Biological Activities and Mechanisms

Antibacterial Effects

Against Xanthomonas oryzae (Xoo), 2-hydrazinylidene-N-phenylacetamide demonstrates an EC₅₀ of 156.7 µM, outperforming commercial agents like bismerthiazol (230.5 µM) . Scanning electron microscopy reveals membrane rupture in bacterial cells, suggesting disruption of lipid bilayer integrity .

Nematicidal Activity

At 500 µg/mL, the compound achieves 100% mortality against Meloidogyne incognita within 24 hours. Structural analogs with electron-withdrawing substituents (e.g., fluoro, nitro) show improved activity, highlighting the role of electronic effects .

Applications and Future Directions

Agricultural Chemistry

As a lead for bactericides and nematicides, derivatives of 2-hydrazinylidene-N-phenylacetamide offer eco-friendly alternatives to copper-based agrochemicals. Field trials demonstrate a 78% reduction in rice blast incidence at 200 g/ha dosage .

Medicinal Chemistry

Ongoing research focuses on optimizing bioavailability through prodrug strategies. Esterification of the acetamide carbonyl improves intestinal absorption, with a 3.2-fold increase in plasma concentration observed in murine models.

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